4-ethyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-ethyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-4-phenylthiophene-3-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiol group, leading to the formation of thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Thioethers or thioesters.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-ethyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. The compound’s anti-inflammatory properties could be related to the modulation of signaling pathways involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-5-(4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol
- 4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol
- 4-ethyl-5-(5-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-ethyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The phenyl group attached to the thiophene ring also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
4-ethyl-3-(5-methyl-4-phenylthiophen-3-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S2/c1-3-18-14(16-17-15(18)19)12-9-20-10(2)13(12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXSUDDFMNVPGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CSC(=C2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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